molecular formula C2H6Cl2N4O2Pd-2 B12652325 Dichlorobis(urea-N)palladium CAS No. 37500-03-1

Dichlorobis(urea-N)palladium

Cat. No.: B12652325
CAS No.: 37500-03-1
M. Wt: 295.42 g/mol
InChI Key: GKWKYCNRLOJEGI-UHFFFAOYSA-J
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Description

Dichlorobis(urea-N)palladium is a coordination complex in which palladium(II) is bonded to two chloride anions and two urea ligands via the nitrogen atom . Its chemical formula is C2H8Cl2N4O2Pd, and it is identified by CAS Number 37500-03-1 . Palladium complexes with nitrogen-donor ligands like urea are of significant interest in inorganic and organometallic chemistry. These types of complexes are frequently investigated as catalysts for organic synthesis and as precursors for the development of more complex metal-organic structures. Furthermore, palladium(II) complexes with ligands such as thiourea derivatives (structurally related to urea) have demonstrated promising biological activity in scientific research, including as anti- Mycobacterium tuberculosis and anti- Trypanosoma cruzi agents . This highlights the potential of palladium coordination compounds in pharmacological and bio-inorganic studies. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

37500-03-1

Molecular Formula

C2H6Cl2N4O2Pd-2

Molecular Weight

295.42 g/mol

IUPAC Name

carbamoylazanide;dichloropalladium

InChI

InChI=1S/2CH4N2O.2ClH.Pd/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-4

InChI Key

GKWKYCNRLOJEGI-UHFFFAOYSA-J

Canonical SMILES

C(=O)(N)[NH-].C(=O)(N)[NH-].Cl[Pd]Cl

Origin of Product

United States

Preparation Methods

Direct Coordination of Urea to Palladium(II) Chloride

The most straightforward method to prepare Dichlorobis(urea-N)palladium involves the reaction of palladium(II) chloride (PdCl₂) with urea in an appropriate solvent, often under mild conditions.

  • Procedure:

    • Dissolve PdCl₂ in a solvent such as water, ethanol, or acetonitrile.
    • Add an excess of urea to the solution.
    • Stir the mixture at room temperature or slightly elevated temperature to facilitate coordination.
    • The urea molecules coordinate to the Pd(II) center via nitrogen atoms, displacing solvent molecules or weakly bound ligands.
    • The product precipitates or can be isolated by solvent evaporation and recrystallization.
  • Reaction conditions:

    • Temperature: Room temperature to 50 °C.
    • Solvent: Water, ethanol, or acetonitrile.
    • Molar ratio: Typically 2 equivalents of urea per 1 equivalent of PdCl₂.
  • Yield and purity:

    • Yields are generally high (above 70%).
    • Purification by recrystallization from suitable solvents yields analytically pure complexes.

This method is supported by analogous syntheses of palladium complexes with nitrogen-donor ligands, as reported in coordination chemistry literature.

Use of Palladium(II) Precursors with Labile Ligands

An alternative approach uses palladium(II) complexes with labile ligands such as dichloro(1,5-cyclooctadiene)palladium(II) as starting materials.

  • Procedure:

    • Dissolve dichloro(1,5-cyclooctadiene)palladium(II) in an inert solvent like chloroform under nitrogen atmosphere.
    • Add urea to the solution.
    • Stir the mixture for several hours to days at room temperature or slightly elevated temperature.
    • The labile cyclooctadiene ligands are displaced by urea molecules, forming this compound.
    • The product precipitates as a solid, which can be filtered and washed.
  • Advantages:

    • This method allows better control over the coordination environment.
    • It often yields crystalline products suitable for X-ray diffraction analysis.
  • Example data:

Compound Pd Source Solvent Temperature Time Yield (%) Notes
This compound Dichloro(1,5-cyclooctadiene)Pd(II) Chloroform Room temp 3 days 75-90 Under nitrogen atmosphere

This approach is consistent with procedures used for related Pd(II) complexes with nitrogen ligands.

Reflux and Stirring in Polar Solvents

Some protocols involve refluxing PdCl₂ with urea in polar solvents such as ethanol or acetonitrile to accelerate complex formation.

  • Procedure:

    • Mix PdCl₂ and urea in ethanol or acetonitrile.
    • Reflux the mixture for several hours (2–6 h).
    • Cool the solution to precipitate the complex.
    • Filter and wash the solid to obtain pure this compound.
  • Benefits:

    • Faster reaction kinetics.
    • Improved crystallinity of the product.

Characterization and Confirmation of Complex Formation

Summary Table of Preparation Methods

Method Pd Source Solvent Conditions Yield (%) Notes
Direct coordination PdCl₂ Water, EtOH, ACN RT to 50 °C, stirring 70–85 Simple, economical
Ligand substitution Dichloro(1,5-cyclooctadiene)Pd Chloroform RT, inert atmosphere, 3 days 75–90 High purity, crystalline product
Reflux in polar solvent PdCl₂ Ethanol, ACN Reflux 2–6 h 80–90 Faster reaction, good crystallinity

Research Findings and Notes

  • The coordination of urea to Pd(II) is primarily through the nitrogen atom, forming stable complexes with square planar geometry.
  • The choice of solvent and temperature affects the reaction rate and crystallinity of the product.
  • Using palladium precursors with labile ligands (e.g., cyclooctadiene) facilitates ligand exchange and yields well-defined complexes.
  • The complexes are stable under ambient conditions and can be isolated as crystalline solids suitable for further catalytic or structural studies.
  • No significant side reactions are reported under mild conditions, making these methods reliable for preparing this compound.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(urea-N)palladium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-palladium complexes, while oxidation reactions can produce higher oxidation state palladium compounds .

Scientific Research Applications

Catalytic Applications

Dichlorobis(urea-N)palladium serves as an effective catalyst in several chemical reactions, particularly in organic synthesis.

  • Cross-Coupling Reactions : Palladium complexes are widely used in cross-coupling reactions, such as the Suzuki and Heck reactions. This compound can facilitate the coupling of aryl halides with nucleophiles, leading to the formation of biaryl compounds, which are important in pharmaceuticals and agrochemicals.
  • C–C Bond Formation : Recent studies have highlighted the use of palladium complexes supported on bioinspired materials for C–C bond formation. These catalysts have shown good yields and reusability, making them suitable for industrial applications .

Medicinal Chemistry

The cytotoxic properties of palladium complexes, including this compound, have been investigated for their potential use in cancer treatment.

  • Antitumor Activity : Research indicates that palladium complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that certain palladium complexes can inhibit cell proliferation in breast and prostate cancer cell lines . The mechanism often involves the interaction with DNA, similar to traditional platinum-based chemotherapeutics.
  • Antimicrobial Properties : Some palladium complexes have shown promising antimicrobial activity against a range of pathogens. Their ability to disrupt microbial membranes or interfere with metabolic processes makes them candidates for developing new antimicrobial agents .

Environmental Applications

This compound is also being explored for its environmental applications:

  • Catalytic Decomposition : The complex has been studied for its ability to catalyze the hydrolysis of urea into carbon dioxide and ammonia, a reaction that has implications for nitrogen waste management in agricultural practices . This catalytic process is significantly faster than the uncatalyzed reaction, indicating its potential utility in environmental remediation.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials:

  • Electroless Plating : The complex plays a role in electroless plating processes where it serves as a sensitizer for metal deposition on various substrates. This method is crucial for producing conductive patterns on printed circuit boards and other electronic components .
  • Nanomaterials Synthesis : Palladium complexes are instrumental in synthesizing nanoparticles with specific properties tailored for applications in catalysis and electronics. The controlled reduction of palladium ions can yield nanoparticles with high surface area and catalytic activity.

Table 1: Summary of Applications of this compound

Application AreaDescriptionKey Findings
CatalysisCross-coupling reactionsEffective catalyst for biaryl formation
Medicinal ChemistryAntitumor activitySignificant cytotoxicity against cancer cells
Environmental ScienceUrea hydrolysisFaster decomposition rates compared to uncatalyzed reactions
Material ScienceElectroless platingUsed as a sensitizer in metal deposition

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of various palladium complexes against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. Results indicated that this compound exhibited notable inhibition rates comparable to established chemotherapeutics .

Case Study 2: Environmental Remediation

Research on the catalytic hydrolysis of urea showed that this compound significantly accelerated the reaction rate, demonstrating its potential utility in managing nitrogenous waste products from agricultural sources .

Mechanism of Action

The mechanism by which Dichlorobis(urea-N)palladium exerts its effects involves the coordination of palladium with urea and chloride ligands. This coordination affects the electronic properties of palladium, making it an effective catalyst. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dichlorobis(urea-N)palladium and Analogous Pd(II) Complexes

Compound Name Molecular Formula Ligand Type Coordination Geometry Key Applications References
This compound(II) PdCl₂(CON₂H₄)₂ Urea (N-donor) Square planar* Catalysis (inferred)
Dichlorobis(triphenylphosphine)palladium(II) PdCl₂(PPh₃)₂ Triphenylphosphine (P-donor) trans/cis isomers Cross-coupling (Stille, Suzuki)
Dichlorobis(anilino-κN)palladium(II) PdCl₂(C₆H₅NH₂)₂ Aniline (N-donor) Square planar Guanylation of amines
Dichlorobis[N-(2,6-diisopropylphenyl)benzimidimidazolide]palladium(II) PdCl₂(C₂₂H₂₅N₃)₂ Benzimidimidazolide (N-donor) Distorted square planar Structural studies, ligand steric effects
Palladium dichloride (PdCl₂) PdCl₂ No ligands Linear or polymeric Precursor for Pd complexes

*Inferred from analogous Pd(II)-N complexes.

Key Structural Insights:

  • Ligand Electronic Effects: Phosphine ligands (e.g., PPh₃ in ) are stronger σ-donors and π-acceptors than urea, enhancing Pd center electron density and stabilizing low-oxidation states, critical for oxidative addition in cross-coupling reactions . Urea, a weaker donor, may favor different catalytic pathways or slower kinetics .
  • Steric Influence : Bulky ligands like benzimidimidazolide () impose steric constraints, reducing catalytic activity but improving selectivity in sterically demanding reactions. Urea’s smaller size likely enables access to more open coordination sites.
  • Isomerism : cis-Dichlorobis(methyldiphenylphosphine)palladium(II) () demonstrates how isomerism affects reactivity, with cis configurations favoring specific substrate binding modes.

Industrial and Research Relevance

  • Pharmaceutical Synthesis: highlights dichlorobis(triphenylphosphine)palladium(II) in synthesizing quinoline derivatives, underscoring its versatility. Urea-based complexes may find niche roles in milder, ligand-accelerated catalysis.

Biological Activity

Dichlorobis(urea-N)palladium is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through various methods involving palladium salts and urea derivatives. The typical reaction involves the coordination of urea to palladium(II) chloride, forming a stable complex. The following general reaction scheme illustrates the synthesis:

PdCl2+2R NH2CO PdCl2(R NH2CO)2]\text{PdCl}_2+2\text{R NH}_2\text{CO}\rightarrow \text{ PdCl}_2(\text{R NH}_2\text{CO})_2]

where R represents the urea moiety. The resulting compound is characterized using spectroscopic techniques such as NMR and IR.

Antitumor Activity

Research has indicated that palladium complexes exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound demonstrates potent activity against human tumor cell lines, including gastric and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular proliferation pathways.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Cell LineIC50 (μM)Reference
T98G34.7
PANC-110.3
MCF-716.4
A54925.0

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
MRSA4
E. coli8
C. difficile16

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound may intercalate into DNA, leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : It has been reported that palladium complexes can induce oxidative stress in cells, contributing to cytotoxicity.
  • Apoptotic Pathways : Activation of apoptotic pathways through caspase activation has been observed in treated cancer cells.

Case Studies

  • Antitumor Efficacy : A study conducted on the T98G glioblastoma cell line demonstrated that this compound significantly inhibited cell growth at concentrations as low as 34.7 μM, with accompanying morphological changes indicative of apoptosis.
  • Antibacterial Screening : In a preliminary screening against MRSA and E. coli, this compound showed promising results with MIC values comparable to standard antibiotics, suggesting its potential as a lead compound in antibiotic development.

Q & A

Q. What are the standard synthetic routes for preparing Dichlorobis(urea-N)palladium(II), and how can purity be verified?

this compound(II) is typically synthesized via ligand substitution reactions starting from palladium chloride precursors. A common method involves reacting PdCl₂ with urea in a polar solvent (e.g., dimethylformamide) under reflux conditions. Purity is verified using spectroscopic techniques:

  • IR spectroscopy : Urea ligands exhibit characteristic N–H and C=O stretching bands (~3200 cm⁻¹ and ~1650 cm⁻¹, respectively). Deviations may indicate incomplete ligand substitution .
  • Elemental analysis : Confirms stoichiometry (C, H, N, Pd, Cl percentages) .
  • X-ray crystallography : Resolves molecular geometry (e.g., square-planar Pd coordination) .

Q. How do urea ligands influence the stability and solubility of this compound(II) compared to other nitrogen-donor ligands?

Urea’s weak-field, monodentate nature increases solubility in polar solvents but reduces thermal stability compared to stronger-field ligands (e.g., pyrazole or triphenylphosphine). Stability can be assessed via thermogravimetric analysis (TGA), while solubility is quantified using UV-Vis spectroscopy in solvents like water, ethanol, or acetonitrile .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are effective for modeling the electronic structure of this compound(II), and how do they compare to experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP functional) optimize geometry and predict vibrational frequencies. Key steps include:

  • Geometry optimization : Compare calculated bond lengths/angles (Pd–N, Pd–Cl) with crystallographic data .
  • IR spectrum simulation : Validate experimental peaks (e.g., urea C=O stretching) via vibrational frequency analysis.
  • Electronic properties : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity . Discrepancies between theory and experiment often arise from solvent effects or relativistic corrections, requiring hybrid QM/MM approaches .

Q. How can researchers resolve contradictions in catalytic activity data for this compound(II) across different reaction conditions?

Contradictions often stem from variability in:

  • Ligand lability : Urea’s weak coordination may lead to ligand dissociation under harsh conditions, altering active species .
  • Solvent effects : Polar solvents stabilize ionic intermediates, while nonpolar solvents favor neutral pathways. Mitigation strategies:
  • Control experiments : Monitor ligand stability via in-situ IR or NMR .
  • Kinetic studies : Compare turnover frequencies (TOF) under varied temperatures/pressures .
  • Cross-reference literature : Use databases like NIST WebBook to validate spectroscopic data .

Methodological Frameworks

Q. What experimental design principles ensure reproducibility in studies involving this compound(II)?

  • Reagent handling : Store palladium complexes at 0–6°C to prevent decomposition .
  • Standardized protocols : Document solvent purity, reaction times, and inert atmosphere conditions (e.g., Schlenk line use) .
  • Data validation : Replicate experiments ≥3 times; report mean values with standard deviations .

Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate questions about this compound?

  • Feasible : Assess ligand synthesis scalability (e.g., urea’s low cost vs. specialized ligands) .
  • Novel : Explore understudied applications (e.g., photocatalysis or biomedical imaging) .
  • Relevant : Align with gaps in palladium coordination chemistry literature .

Data Presentation Guidelines

Table 1 : Representative IR Spectral Data for this compound(II)

Vibration ModeExperimental Range (cm⁻¹)DFT-Predicted (cm⁻¹)
Urea N–H Stretching3180–32503150–3220
Urea C=O Stretching1630–16701600–1650
Pd–Cl Symmetric280–320290–310

Note : Discrepancies >20 cm⁻¹ warrant re-evaluation of computational parameters or experimental conditions .

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